DBCO-PEG4-Propionic-Val-Cit-PAB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

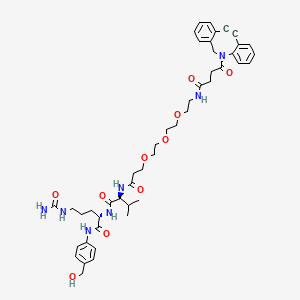

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H59N7O10/c1-32(2)43(45(59)51-38(11-7-22-49-46(47)60)44(58)50-37-17-13-33(31-54)14-18-37)52-41(56)21-24-61-26-28-63-29-27-62-25-23-48-40(55)19-20-42(57)53-30-36-10-4-3-8-34(36)15-16-35-9-5-6-12-39(35)53/h3-6,8-10,12-14,17-18,32,38,43,54H,7,11,19-31H2,1-2H3,(H,48,55)(H,50,58)(H,51,59)(H,52,56)(H3,47,49,60)/t38-,43-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZPASAZKMZZJP-SEAIMCLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H59N7O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

870.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Critical Role of Cleavable Linkers in Targeted Research

The development of targeted bioconjugates, such as ADCs, hinges on the ability to deliver a potent molecular payload, like a cytotoxic drug, specifically to target cells while minimizing collateral damage to healthy tissues. adcreview.comaxispharm.com This necessitates a linker that is stable in systemic circulation but can be selectively cleaved to release the payload within the target cell. adcreview.comaxispharm.com Cleavable linkers are designed to be responsive to the unique physiological conditions of the target microenvironment, such as changes in pH or the presence of specific enzymes that are overexpressed in tumor cells. axispharm.comnih.gov

These linkers are broadly categorized into chemically labile linkers, which respond to stimuli like low pH, and enzyme-cleavable linkers. axispharm.com The latter category, which includes peptide-based linkers, offers high specificity by leveraging the enzymatic machinery of the cell. nih.goviris-biotech.de The strategic use of cleavable linkers is a cornerstone of modern bioconjugate design, enabling precise control over payload release and significantly enhancing the therapeutic window of targeted agents. adcreview.com

Modular Design: a Pillar of Modern Chemical Biology

The concept of modularity is central to the design of complex bioconjugates. This approach involves the assembly of distinct chemical modules, each with a specific function, to create a single, highly versatile molecule. nih.gov In the context of linkers for ADCs, a modular design might incorporate a conjugation handle for attachment to the targeting moiety (e.g., an antibody), a spacer to improve physicochemical properties, a cleavable unit for payload release, and a self-immolative group to ensure the release of the unmodified payload. axispharm.comcam.ac.uk

The Architectural Significance of Dbco Peg4 Propionic Val Cit Pab

The key components and their functions are:

Dibenzocyclooctyne (DBCO): This group is the bioorthogonal conjugation handle. licorbio.com It allows for a copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-modified biomolecules. interchim.fr This reaction is highly efficient, specific, and can be performed under physiological conditions without the need for a toxic copper catalyst, making it ideal for use with sensitive biological systems. biochempeg.com

Polyethylene (B3416737) Glycol (PEG4): The four-unit polyethylene glycol spacer enhances the hydrophilicity and solubility of the entire construct. interchim.frthermofisher.comlifetein.com This is crucial for preventing aggregation and improving the pharmacokinetic properties of the resulting bioconjugate. rsc.orgthermofisher.com The PEG spacer also provides flexibility and reduces steric hindrance during the conjugation process. axispharm.comyoutube.com

Propionic Acid: This component acts as a stable connection point within the linker.

Valine-Citrulline (Val-Cit): This dipeptide sequence serves as the enzymatically cleavable unit. iris-biotech.detcichemicals.com It is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. iris-biotech.detcichemicals.com This ensures that the payload is released primarily within the target cells, enhancing specificity and reducing off-target toxicity. iris-biotech.denih.gov The Val-Cit linker has demonstrated high stability in plasma. iris-biotech.decam.ac.uk

p-Aminobenzyl Alcohol (PAB): This moiety functions as a self-immolative spacer. cam.ac.ukiris-biotech.de Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the attached payload in its active, unmodified form. iris-biotech.desymeres.com

The integration of these distinct modules into a single linker molecule provides researchers with a powerful tool for constructing highly specific and effective bioconjugates for a variety of applications in targeted therapy and beyond. axispharm.combroadpharm.com

Compound Information

| Compound Name | Abbreviation |

| DBCO-PEG4-Propionic-Val-Cit-PAB | |

| Dibenzocyclooctyne | DBCO |

| Polyethylene Glycol | PEG |

| Valine | Val |

| Citrulline | Cit |

| p-Aminobenzyl Alcohol | PAB |

| Monomethyl auristatin E | MMAE |

| p-nitrophenyl | PNP |

| Monomethyl auristatin F | MMAF |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C46H59N7O10 | caltagmedsystems.co.uk |

| Molecular Weight | 870 g/mol | caltagmedsystems.co.uk |

An in-depth examination of the synthetic methodologies for the complex linker molecule This compound reveals a modular approach, combining principles from click chemistry, polymer synthesis, and peptide chemistry. This linker is a critical component in the construction of Antibody-Drug Conjugates (ADCs), where each of its moieties serves a distinct and vital function. The dibenzocyclooctyne (DBCO) group enables attachment to antibodies via strain-promoted azide-alkyne cycloaddition (SPAAC), the polyethylene glycol (PEG) spacer enhances solubility and pharmacokinetic properties, and the valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl (PAB) spacer provides a specific cleavage site for drug release within target cells.

Bioconjugation Strategies Utilizing Dbco Peg4 Propionic Val Cit Pab

Application in Antibody-Drug Conjugate (ADC) Research

DBCO-PEG4-Propionic-Val-Cit-PAB is extensively utilized as a cleavable linker in the development of antibody-drug conjugates (ADCs). medchemexpress.combiocat.comaxispharm.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. medchemexpress.com The linker plays a critical role in the stability and efficacy of an ADC, and the components of this particular linker are specifically designed to address key challenges in ADC design. axispharm.comaxispharm.com

The Val-Cit (valine-citrulline) dipeptide within the linker is a crucial element, designed to be specifically cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. axispharm.comnih.govbroadpharm.com This enzymatic cleavage ensures that the cytotoxic payload is released preferentially inside the target cancer cells, minimizing off-target toxicity. axispharm.comnih.gov Following the cleavage of the Val-Cit linker, the p-aminobenzyl carbamate (B1207046) (PAB) spacer undergoes a self-immolative fragmentation to release the active drug. axispharm.com

| Component | Function in ADC |

|---|---|

| DBCO | Enables copper-free click chemistry for antibody conjugation. axispharm.com |

| PEG4 Spacer | Increases solubility and flexibility, improving pharmacokinetics. axispharm.com |

| Propionic Acid | Provides a point of attachment for the Val-Cit-PAB moiety. |

| Val-Cit Dipeptide | Serves as a cathepsin B-cleavable site for intracellular drug release. axispharm.comnih.gov |

| PAB Spacer | Undergoes self-immolation after cleavage to release the payload. axispharm.com |

A major goal in ADC development is the production of homogeneous conjugates, where each antibody molecule is linked to a precise number of drug molecules at specific sites. nih.govrsc.org This homogeneity is crucial for ensuring a consistent product with predictable pharmacokinetic and pharmacodynamic properties. rsc.orgtandfonline.com Traditional conjugation methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs). nih.gov

The DBCO group of the linker is instrumental in achieving site-specific conjugation. nih.gov By introducing an azide (B81097) group at a specific location on the antibody, either through genetic engineering of the antibody sequence to include an unnatural amino acid or through enzymatic modification of native amino acids or glycans, the DBCO-linker can be precisely attached via the SPAAC reaction. nih.govtandfonline.com For example, microbial transglutaminase (MTGase) can be used to site-specifically install an azide-containing linker onto the antibody, which is then reacted with the DBCO-functionalized payload. nih.govnih.gov Another approach involves the glycoengineering of the antibody's N-linked glycans to incorporate azide-functionalized sugars, providing a site for conjugation with a DBCO-linker. tandfonline.com These methods lead to the production of homogeneous ADCs with a defined DAR. nih.govtandfonline.com

The drug-to-antibody ratio (DAR) is a critical parameter that significantly influences the efficacy and safety of an ADC. researchgate.net A low DAR may result in insufficient potency, while a high DAR can lead to aggregation, poor pharmacokinetics, and increased off-target toxicity. researchgate.netcam.ac.uk Therefore, optimizing the DAR is a key aspect of ADC design.

Furthermore, the choice of the cleavable linker itself can impact the optimal DAR. Studies have compared the Val-Cit linker to other dipeptides, such as Val-Ala, and found that while Val-Ala may be cleaved at a slower rate, it exhibits lower hydrophobicity, allowing for the creation of ADCs with a higher DAR without significant aggregation. nih.govcam.ac.uk Research has also explored the use of branched linkers to increase the DAR in a controlled manner. nih.gov For instance, a single attachment site on the antibody can be modified with a branched linker that presents multiple DBCO groups, allowing for the conjugation of a higher number of drug molecules while maintaining a homogeneous product. nih.gov

Conjugation to Other Biomolecules and Nanocarriers for Targeted Delivery Research

The versatility of the this compound linker extends beyond ADC research. The principles of copper-free click chemistry and controlled drug release are applicable to a wide range of targeted delivery systems. The DBCO group can be used to conjugate this linker to any azide-modified biomolecule or nanocarrier.

For example, this linker can be attached to the surface of nanoparticles, such as liposomes or polymeric nanoparticles, to create targeted drug delivery vehicles. By incorporating an azide-functionalized targeting ligand onto the surface of the nanocarrier, the DBCO-linker carrying a therapeutic payload can be efficiently conjugated. The cleavable Val-Cit component would then allow for the specific release of the drug within the target cells. Research has demonstrated the successful use of DBCO-functionalized nanoparticles for cell surface engineering and targeted cell labeling. acs.org This approach holds promise for developing novel therapeutic and diagnostic agents with enhanced specificity and efficacy.

Peptide-Drug Conjugates (PDCs)

The this compound linker is particularly well-suited for the construction of Peptide-Drug Conjugates (PDCs), a therapeutic modality that utilizes peptides to deliver cytotoxic drugs specifically to target cells, such as cancer cells. nih.gov In this context, the linker serves as a critical bridge between the targeting peptide and the therapeutic agent.

The DBCO moiety facilitates a highly efficient and bioorthogonal conjugation to an azide-modified targeting peptide via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is advantageous as it proceeds readily at physiological conditions without the need for a cytotoxic copper catalyst. nih.gov The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate, while the propionic acid group can be used for attachment to the drug molecule.

A key feature of this linker in PDCs is the Val-Cit-PAB component. The Val-Cit dipeptide is specifically designed to be cleaved by cathepsin B, a protease that is often overexpressed in the lysosomes of cancer cells. acs.orgaxispharm.com Upon internalization of the PDC into the target cell and trafficking to the lysosome, cathepsin B-mediated cleavage of the Val-Cit linker initiates a self-immolative cascade through the PAB spacer, leading to the release of the unmodified, active drug at the site of action. acs.org This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic index of the drug.

Table 1: Components of this compound and their Functions in PDCs

| Component | Function |

| Dibenzocyclooctyne (DBCO) | Enables covalent attachment to an azide-modified targeting peptide via copper-free click chemistry. nih.gov |

| Polyethylene (B3416737) Glycol (PEG4) | Increases hydrophilicity and bioavailability of the PDC, and provides a flexible spacer. |

| Propionic Acid | Serves as a reactive handle for conjugation to the drug molecule. |

| Valine-Citrulline (Val-Cit) | Acts as a substrate for cathepsin B, enabling targeted cleavage within the lysosome of cancer cells. acs.org |

| p-Aminobenzyl (PAB) group | Functions as a self-immolative spacer that releases the active drug upon cleavage of the Val-Cit peptide. acs.org |

Nucleic Acid Conjugates

The unique features of the this compound linker also suggest its potential utility in the development of nucleic acid conjugates for therapeutic and diagnostic applications. Oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), can be conjugated to various functional molecules to enhance their delivery, stability, and cellular uptake.

In this context, an azide-modified oligonucleotide could be readily conjugated to the DBCO group of the linker. The other end of the linker could be attached to a molecule designed to facilitate cellular entry, such as a cell-penetrating peptide or a targeting ligand. The cleavable Val-Cit-PAB portion of the linker could be exploited to release a therapeutic cargo, such as a small molecule drug, upon lysosomal trafficking. This strategy could enable the co-delivery of a nucleic acid-based therapeutic and a small molecule drug within the same conjugate, potentially leading to synergistic effects.

While direct studies employing the full this compound linker for nucleic acid conjugation are not extensively reported, the principles of using DBCO-PEG linkers for oligonucleotide modification are well-established. rsc.org The inclusion of the cleavable dipeptide and self-immolative spacer would represent a sophisticated advancement in the design of stimuli-responsive nucleic acid-based therapeutics.

Polymer and Nanoparticle Functionalization

The functionalization of polymers and nanoparticles with bioactive molecules is a rapidly advancing field in materials science and nanomedicine. The this compound linker provides a versatile tool for the surface modification of these materials.

Polymers and nanoparticles bearing azide groups on their surface can be readily functionalized with this linker through the DBCO-azide click reaction. nih.govnih.gov This allows for the covalent attachment of the linker to the surface of the material. The propionic acid end of the linker can then be used to conjugate a variety of payloads, including drugs, imaging agents, or targeting ligands.

This strategy is particularly relevant for the development of drug-eluting nanoparticles. For instance, a nanoparticle functionalized with this compound could be loaded with a chemotherapeutic agent. Upon accumulation of the nanoparticles in a tumor environment, the Val-Cit linker could be cleaved by tumor-associated proteases, leading to the controlled release of the drug directly at the target site. The PEG spacer would contribute to the stability and biocompatibility of the nanoparticle formulation in vivo. Research has demonstrated the successful use of strain-promoted azide-alkyne cycloaddition for the preparation of polymer-drug conjugates, highlighting the feasibility of this approach. researchgate.net

Table 2: Research Findings on Related Bioconjugation Strategies

| Application | Key Findings |

| Peptide-Drug Conjugates (PDCs) | The Val-Cit-PAB linker system is effectively cleaved by lysosomal proteases like cathepsin B to release cytotoxic drugs inside target cancer cells. acs.orgaxispharm.com |

| Polymer-Drug Conjugates | Strain-promoted azide-alkyne cycloaddition is an efficient method for synthesizing high molecular weight polymer-drug conjugates with controlled drug release profiles. researchgate.net |

| Nanoparticle Functionalization | DBCO-PEG-NHS esters have been successfully used to functionalize the surface of liposomes for subsequent bioorthogonal antibody conjugation. nih.gov |

Stability and Release Kinetics in Model Systems for Dbco Peg4 Propionic Val Cit Pab Conjugates

In Vitro Stability Evaluations of DBCO-PEG4-Propionic-Val-Cit-PAB Conjugates

In vitro assays are crucial for the initial screening and characterization of ADC stability, providing valuable insights that can guide further development and reduce the reliance on extensive in vivo studies. nih.gov These evaluations typically assess the stability of the conjugate in various biological matrices and conditions that mimic the physiological environment.

The Val-Cit linker, a cornerstone of many ADCs, is known for its susceptibility to cleavage by the lysosomal protease cathepsin B, which is often upregulated in tumor cells. tcichemicals.comresearchgate.net While generally stable in human plasma, Val-Cit-containing linkers have demonstrated instability in rodent plasma, particularly from mice. cam.ac.uknih.gov This instability is primarily attributed to the enzymatic activity of carboxylesterase 1c (Ces1c), a serine hydrolase present in mouse plasma. scispace.comnih.govnih.gov Ces1c can hydrolyze the amide bond in the Val-Cit-PABC linker, leading to premature release of the payload in the circulation. scispace.comresearchgate.net This species-specific degradation presents a significant challenge for preclinical evaluation of ADCs in mouse models, as it can lead to an underestimation of the ADC's potential therapeutic window in humans. cam.ac.uknih.gov

To address this, researchers have explored modifications to the Val-Cit linker. The introduction of a glutamic acid residue to form a glutamic acid-valine-citrulline (EVCit) tripeptide has been shown to markedly reduce the linker's susceptibility to Ces1c cleavage in mouse plasma without significantly affecting its cleavage by human cathepsin B. nih.govnih.gov This modification enhances the linker's stability in mouse models, allowing for more accurate preclinical assessment. nih.gov The hydrophilic nature of the PEG4 spacer in the this compound linker can also contribute to improved stability. chemexpress.com

Table 1: Comparative Stability of Val-Cit and Modified Linkers in Plasma

| Linker Type | Plasma Source | Key Degrading Enzyme | Relative Stability | Reference |

|---|---|---|---|---|

| Val-Cit-PABC | Human | - | High | cam.ac.uknih.gov |

| Val-Cit-PABC | Mouse | Carboxylesterase 1c (Ces1c) | Low | cam.ac.ukscispace.comnih.gov |

| Phe-Lys-PABC | Human | - | Moderate | cam.ac.uk |

| Phe-Lys-PABC | Mouse | - | Low (t1/2 = 12.5 hours) | cam.ac.uk |

| Glu-Val-Cit-PABC (EVCit) | Mouse | Carboxylesterase 1c (Ces1c) | High (Resistant to cleavage) | nih.govnih.gov |

A critical aspect of ADC development is minimizing premature payload release in the systemic circulation, which can lead to off-target toxicity. nih.govbiospace.com The instability of the Val-Cit linker in mouse plasma due to Ces1c is a primary cause of premature release in preclinical studies. nih.govscispace.com This can result in systemic exposure to the potent cytotoxic drug, potentially causing adverse effects. nih.gov The use of modified linkers, such as the EVCit tripeptide, has been a successful strategy to mitigate this issue. nih.govnih.gov Furthermore, the design of the PABC self-immolative spacer is crucial for ensuring that once the Val-Cit dipeptide is cleaved, the payload is efficiently and tracelessly released. tcichemicals.com

In Vivo Stability and Catabolic Fate Assessment in Preclinical Research Models

In vivo studies have confirmed the species-specific instability of Val-Cit linkers. cam.ac.uk Pharmacokinetic analyses of ADCs with Val-Cit linkers in mice often show a rapid loss of the payload from the antibody, which is not observed to the same extent in higher species or humans. researchgate.net This discrepancy is a direct consequence of the enzymatic degradation by mouse Ces1c. scispace.com By analyzing plasma samples over time, researchers can track the concentration of the intact ADC, the antibody without the payload, and various metabolites. researchgate.net The introduction of linker modifications that are resistant to Ces1c cleavage has been shown to result in significantly improved in vivo stability in mice, with the pharmacokinetic profiles of the total antibody and the conjugated antibody being much more closely aligned. scispace.com

Mass spectrometry-based methods are powerful tools for identifying and quantifying the degradation products and catabolites of ADCs in vivo. researchgate.netnih.gov These analyses can reveal the specific cleavage sites within the linker and identify the various metabolic products of both the linker and the payload. nih.gov For instance, in the case of Val-Cit linkers in mice, the primary degradation pathway is the cleavage of the amide bond between citrulline and the PABC spacer by Ces1c. researchgate.net This leads to the generation of the unconjugated antibody and the released payload, which can then undergo further metabolism. Understanding the catabolic fate of the linker and payload is crucial for assessing the potential for off-target toxicity and for designing next-generation ADCs with improved safety profiles.

Kinetics of Payload Release from this compound Conjugates

The release of the cytotoxic payload from antibody-drug conjugates (ADCs) utilizing the this compound linker is a critical determinant of their therapeutic efficacy and safety profile. This process is primarily initiated by the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide within the linker, a reaction predominantly catalyzed by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells. nih.gov The kinetics of this payload release are governed by a complex interplay of factors, including the efficiency of the enzymatic cleavage and various structural and microenvironmental influences.

Quantitative Measurement of Enzymatic Cleavage Rates and Efficiency

Research has shown that the Val-Cit dipeptide is an effective substrate for cathepsin B. tcichemicals.com Upon internalization of the ADC into the target cell, the conjugate traffics to the lysosome, where the acidic environment and high concentration of proteases facilitate the cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. nih.gov This initial cleavage triggers a self-immolative cascade within the PABC group, leading to the release of the unmodified payload. nih.gov

Studies comparing different dipeptide linkers have demonstrated the superior stability of the Val-Cit motif in circulation combined with efficient enzymatic release. For instance, in a comparative study, the Val-Cit linker showed a significantly longer half-life in plasma compared to a Phe-Lys linker, indicating greater stability, while still being susceptible to rapid enzymatic cleavage within the lysosome. iris-biotech.de

One study investigated the cathepsin B-mediated cleavage of different tripeptide linkers conjugated to a monoclonal antibody. The half-lives of the conjugates were determined as a measure of cleavage efficiency.

| ADC Linker | Half-life (hours) |

|---|---|

| VCit ADC | 4.6 |

| SVCit ADC | 5.4 |

| EVCit ADC | 2.8 |

This data indicates that modifications to the peptide sequence can significantly influence the rate of enzymatic cleavage. The EVCit (glutamic acid-valine-citrulline) linker demonstrated a faster cleavage rate (shorter half-life) compared to the standard VCit (valine-citrulline) linker, suggesting that the addition of a glutamic acid residue can enhance the susceptibility of the linker to cathepsin B. nih.gov

Factors Influencing Release Rate (e.g., linker length, steric hindrance, microenvironmental cues)

The kinetics of payload release are not solely dependent on the dipeptide sequence but are also influenced by a variety of other factors.

Linker Length and Composition: The PEG4 spacer in the this compound linker is intended to improve the hydrophilicity and solubility of the ADC. nih.gov The length and composition of such spacers can also impact the accessibility of the cleavage site to the enzyme. While a certain linker length is necessary to overcome steric hindrance from the bulky antibody, excessively long or inappropriately structured linkers could potentially shield the cleavage site. nih.gov Research on branched linkers has shown that the distance between the branching core and the enzymatically cleavable Val-Cit-PAB fragment is critical, with shorter linkers potentially reducing the rate of hydrolysis due to steric hindrance. nih.gov

Steric Hindrance: The payload itself can sterically hinder the approach of the enzyme to the cleavage site. nih.gov The PABC spacer helps to mitigate this by creating distance between the payload and the dipeptide. nih.gov However, very bulky payloads may still impede efficient cleavage. The conjugation site on the antibody also plays a crucial role; linkers attached to more solvent-exposed sites may be more susceptible to premature cleavage in plasma, whereas those in more sterically hindered positions may have slower release kinetics even within the lysosome. cam.ac.ukresearchgate.net

Microenvironmental Cues: The release of the payload is highly dependent on the specific microenvironment of the lysosome, which has a lower pH (around 4.5-5.0) than the bloodstream (pH 7.4). researchgate.net Cathepsin B and other lysosomal proteases exhibit optimal activity in this acidic environment. Beyond the intended lysosomal cleavage, the stability of the Val-Cit linker can be compromised by other enzymes present in different biological compartments. For example, the Val-Cit linker is known to be unstable in mouse plasma due to the activity of carboxylesterase Ces1c, leading to premature payload release. nih.govresearchgate.net It is also susceptible to cleavage by human neutrophil elastase, which can be a concern for off-target toxicity. nih.gov

The following table summarizes the stability of different Val-Cit based linkers in mouse plasma, highlighting the impact of peptide sequence modification.

| Linker Type | Relative Stability in Mouse Plasma | Key Finding |

|---|---|---|

| Val-Cit (VCit) | Low | Susceptible to cleavage by carboxylesterase Ces1c. springernature.com |

| Ser-Val-Cit (SVCit) | Moderate | Addition of serine provides some protection. springernature.com |

| Glu-Val-Cit (EVCit) | High | Addition of glutamic acid significantly improves stability in mouse plasma. springernature.com |

Correlations between In Vitro and In Vivo Release Profiles

Establishing a robust in vitro-in vivo correlation (IVIVC) for payload release from ADCs is a significant challenge in the field. An ideal in vitro assay would accurately predict the in vivo pharmacokinetics and therapeutic efficacy of an ADC. However, the complexity of the in vivo environment, with its multitude of enzymes, cell types, and physiological barriers, makes direct correlation difficult. nih.gov

Studies have shown that the stability of ADCs in in vitro plasma assays does not always correlate well with in vivo outcomes. For instance, some linkers that appear stable in frozen plasma can show significant cleavage in vivo. nih.gov Whole blood assays have been proposed as a potentially more predictive in vitro model, as they better represent the cellular and enzymatic components of the circulation. nih.gov

The disconnect between in vitro and in vivo results can be attributed to several factors. The rate of ADC internalization, trafficking to the lysosome, and the specific enzymatic milieu of the tumor microenvironment can all influence the rate and extent of payload release in ways that are not fully recapitulated in simple in vitro systems. cam.ac.uk Furthermore, the aforementioned species-specific differences in plasma enzymes, such as the presence of Ces1c in mice, can lead to poor translation of preclinical stability data to human clinical outcomes. researchgate.net

While a direct quantitative IVIVC for this compound conjugates is not established, the general understanding is that linkers that demonstrate high stability in human plasma and efficient cleavage by cathepsin B in vitro are more likely to have a favorable therapeutic window in vivo. cam.ac.uk The development of more sophisticated in vitro models that better mimic the in vivo environment, including co-culture systems and microfluidic devices, is an active area of research aimed at improving the predictive power of preclinical assays.

Advanced Linker Design Principles and Future Research Directions with Dbco Peg4 Propionic Val Cit Pab Analogues

Modulation of Linker Hydrophilicity and its Impact on Bioconjugate Properties

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as the PEG4 motif in DBCO-PEG4-Propionic-Val-Cit-PAB, is a key strategy to enhance the hydrophilicity of ADCs. axispharm.com The PEG chain's water-solubility helps to counteract the hydrophobicity of the cytotoxic payload and other linker components, thereby reducing the tendency of the ADC to aggregate. researchgate.net The length and architecture of the PEG spacer can be fine-tuned to optimize the bioconjugate's properties.

The following table summarizes the impact of PEG spacer modifications on ADC properties based on research findings.

| Linker Modification | Observation | Impact on Bioconjugate Properties |

| Pendant PEG positioning | Slower clearance rates in mice compared to linear PEG. | Improved pharmacokinetic profile. |

| Linear vs. Pendant PEG | Pendant PEG configuration showed less aggregation under thermal stress. | Enhanced physical and chemical stability. |

| PEG4 Spacer | Sufficient to mitigate aggregation with hydrophobic DBCO group. | Allows for conjugation in aqueous buffers. |

A significant advancement in linker design involves the development of "exolinkers." This approach repositions the cleavable peptide sequence, such as Val-Cit, to an external or "exo" position of the p-aminobenzylcarbamate (PAB) moiety. chemexpress.com This innovative design often incorporates hydrophilic amino acids, such as glutamic acid (Glu), into the peptide sequence (e.g., Glu-Val-Cit). chemexpress.com

The primary advantages of the exolinker strategy include:

Improved Stability: The strategic placement of the peptide and the inclusion of residues like glutamic acid can confer resistance to premature cleavage by certain enzymes found in plasma, such as carboxylesterases. chemexpress.com

Research on exolinkers has demonstrated their ability to produce ADCs with superior properties compared to conventional linear linkers. For example, ADCs constructed with exolinkers showed reduced aggregation and improved solubility, eliminating the need for co-solvents during conjugation. broadpharm.com

Strategies for Enhanced Linker Stability and Selectivity

The ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while being efficiently cleaved within the target tumor microenvironment. nih.gov

The Val-Cit dipeptide in the this compound linker is designed to be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. nih.gov However, the Val-Cit linker can exhibit susceptibility to other proteases, such as neutrophil elastase, and can be unstable in the plasma of certain preclinical species like mice due to the activity of carboxylesterase 1C (Ces1C). cam.ac.uk This can lead to premature drug release and hinder accurate preclinical evaluation. cam.ac.uk

To address this, researchers have developed protease-resistant linker variants. One successful strategy involves modifying the peptide sequence. For example, the incorporation of a glutamic acid residue to create a Glu-Val-Cit tripeptide has been shown to confer resistance to Ces1C in mouse plasma while maintaining susceptibility to cathepsin-mediated cleavage. nih.gov In one study, a Glu-Val-Cit containing ADC demonstrated full stability in mouse plasma over 14 days, whereas Val-Cit and Ser-Val-Cit linkers were almost completely hydrolyzed in the same timeframe. cam.ac.uk

Another approach involves replacing the valine residue. For instance, a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) containing linker was found to be hydrolyzed predominantly by cathepsin B, showing greater specificity compared to the Val-Cit linker which is sensitive to a broader range of cathepsins. nih.gov The following table summarizes research findings on protease-resistant linker variants.

| Linker Variant | Key Feature | Advantage |

| Glu-Val-Cit | Addition of a glutamic acid residue. | Increased stability in mouse plasma by resisting Ces1C cleavage. nih.gov |

| cBu-Cit | Replacement of Valine with a cyclobutane-1,1-dicarboxamide. | Predominantly cleaved by cathepsin B, enhancing selectivity. nih.gov |

| Val-Ala | Replacement of Citrulline with Alanine. | Exhibited better performance in non-internalizing ADC models compared to Val-Cit. researchgate.net |

Beyond protease-cleavable linkers, there is growing interest in developing linkers that respond to other unique features of the tumor microenvironment. This can provide alternative or complementary mechanisms for targeted drug release.

pH-Sensitive Linkers: The tumor microenvironment is often more acidic (pH 6.0-7.0) than normal tissues (pH 7.4), and the pH within endosomes and lysosomes is even lower (pH 4.5-6.0). Linkers incorporating acid-labile groups, such as hydrazones or silyl (B83357) ethers, can be designed to cleave and release their payload in these acidic environments. nih.gov For instance, novel silyl ether-based linkers have shown improved stability in human plasma compared to traditional acid-cleavable linkers. nih.gov

Redox-Sensitive Linkers: The intracellular environment has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the bloodstream. Disulfide-containing linkers can be engineered to be stable in circulation but are readily cleaved by GSH within the cell, releasing the payload.

Light-Sensitive Linkers: Photo-cleavable linkers, often containing ortho-nitrobenzyl (ONB) groups, offer the potential for on-demand drug release upon irradiation with light of a specific wavelength. This approach allows for precise spatial and temporal control over drug activation.

Iron-Sensitive Linkers: The development of linkers that are cleaved in the presence of ferrous iron (Fe(II)) is another emerging area, exploiting the altered iron metabolism in some cancer cells.

Enzyme-Sensitive Linkers (Non-protease): Linkers sensitive to other overexpressed enzymes in tumors, such as β-glucuronidase and sulfatase, are also being explored. nih.gov For example, a sulfatase-cleavable linker demonstrated high plasma stability (over 7 days) in mice, in contrast to Val-Cit linkers which were hydrolyzed within an hour. nih.gov

Integration of this compound into Multifunctional Bioconjugates

The modular nature of the this compound linker makes it a versatile platform for the development of multifunctional bioconjugates. The dibenzocyclooctyne (DBCO) group is particularly important in this context. It allows for copper-free "click chemistry," specifically strain-promoted alkyne-azide cycloaddition (SPAAC), which is a highly efficient and bioorthogonal conjugation method. axispharm.combroadpharm.com

This bioorthogonal reactivity enables the attachment of additional functionalities to the ADC without interfering with the antibody-antigen binding or the linker-payload mechanism. For example, the DBCO group could be used to attach:

Imaging Agents: By clicking an azide-modified imaging agent (e.g., a fluorescent dye or a PET imaging ligand) onto the DBCO handle, it is possible to create theranostic ADCs that combine therapeutic and diagnostic capabilities. This would allow for real-time monitoring of drug delivery and therapeutic response.

A Second Payload: In principle, the DBCO group could serve as an attachment point for a second, different cytotoxic payload. This could enable the development of dual-payload ADCs designed to overcome drug resistance or target multiple cellular pathways simultaneously. The DBCO-PEG4-Val-Cit-PAB linker is commercially available conjugated to potent cytotoxins like MMAE and MMAF, demonstrating its utility in constructing ADCs. axispharm.combroadpharm.commedchemexpress.com

Other Targeting Moieties: Small molecules or peptides that target other aspects of the tumor microenvironment could be attached via the DBCO group to create more sophisticated, multi-targeted therapies.

Application in Molecular Probes and Imaging Agents

The inherent properties of the this compound linker have led to its adaptation in the design of sophisticated molecular probes and imaging agents. These tools are engineered to detect and visualize specific enzymatic activity within complex biological systems, offering insights into disease progression and therapeutic response. The core principle behind their function lies in the Val-Cit dipeptide, which acts as a substrate for cathepsin B, an enzyme often overexpressed in the tumor microenvironment and implicated in apoptosis. acs.orgrsc.orgacs.org

Researchers have successfully developed "turn-on" fluorescent probes by coupling a fluorophore to the Val-Cit-PAB moiety. In its intact state, the probe's fluorescence is quenched. However, upon encountering cathepsin B, the Val-Cit linker is cleaved, instigating the self-immolation of the PAB spacer and releasing the fluorophore, which then becomes highly fluorescent. stanford.edunih.gov This mechanism allows for the real-time imaging of protease activity in living cells. stanford.edu

The DBCO (dibenzocyclooctyne) group on the linker provides a versatile handle for attaching these probes to various molecules of interest through copper-free click chemistry. This bioorthogonal reaction is highly efficient and does not interfere with biological processes, making it ideal for in-vivo applications. axispharm.comconju-probe.com The PEG4 (polyethylene glycol) spacer enhances the probe's solubility and biocompatibility. iris-biotech.dechemexpress.com

One study detailed the development of a cathepsin B-activatable fluorescent probe, A-DCO, designed to differentiate tumor cells from normal cells. acs.org In its free state, the probe could identify tumor cells, and when encapsulated in nanoparticles, it provided feedback on treatment efficacy by emitting an enhanced fluorescent signal upon drug-induced apoptosis. acs.org This was demonstrated through flow cytometry on 4T1 and MCF-7 tumor cells. acs.org In vivo experiments further confirmed that A-DCO nanoparticles could rapidly detect apoptotic tumor cells and were quickly metabolized after imaging, highlighting the potential for safe and accurate monitoring of cancer therapy. acs.org

Another area of innovation is the creation of bifunctional probes. These probes can simultaneously report on protease activity and other physiological parameters, such as pH. nih.gov By incorporating a pH-sensitive fluorophore alongside a cathepsin-cleavable element, researchers can gain a more comprehensive understanding of the endolysosomal environment where these enzymes are active. nih.gov

The table below summarizes key findings from research on cathepsin B-cleavable fluorescent probes:

| Probe/System | Target Enzyme | Key Feature | Reported Outcome | Reference |

| A-DCO | Cathepsin B | Activatable fluorescent probe | Distinguishes tumor cells and provides feedback on apoptotic induction. acs.org | acs.org |

| Cy5-labeled MP-CB-2 | Cathepsin B | High selectivity for cathepsin B | Selective labeling of cathepsin B in various cancer cell lines. rsc.org | rsc.org |

| HCy-Cit-Val | Cathepsin B | Dual fluorescent/photoacoustic probe | Successful in vivo monitoring of cathepsin B activity. acs.org | acs.org |

| GB117 | Papain-family cysteine proteases | Quenched activity-based probe | Real-time monitoring of protease activity in living cells. stanford.edu | stanford.edu |

Development of Prodrug Systems with Precisely Controlled Release

The this compound linker is a cornerstone in the development of advanced prodrug systems designed for precisely controlled therapeutic release. A prodrug is an inactive form of a drug that is converted into its active form in the body, a strategy that can significantly enhance a drug's therapeutic index by improving its delivery to the target site and reducing off-target toxicity. nih.govnih.gov

The Val-Cit-PAB component is central to the controlled release mechanism of these prodrugs. The Val-Cit dipeptide is specifically recognized and cleaved by cathepsin B, an enzyme that is highly expressed within the lysosomes of cancer cells. tcichemicals.com This enzymatic trigger ensures that the active drug is predominantly released inside the target cells. Following the cleavage of the Val-Cit sequence, the p-aminobenzyl carbamate (B1207046) (PAB) spacer undergoes a self-immolative 1,6-elimination reaction, which in turn releases the unmodified parent drug. iris-biotech.de

Recent research has focused on modifying the Val-Cit linker to further refine the control over drug release. For instance, studies have explored alternative dipeptide sequences to modulate the cleavage kinetics and stability of the linker. The Val-Ala dipeptide, for example, has been shown to exhibit better performance in some contexts compared to Val-Cit. nih.gov More recent developments include tripeptide linkers like glutamic acid-glycine-citrulline (EGCit), which have demonstrated resistance to degradation by other proteases found in circulation, potentially reducing side effects. nih.gov

The table below presents research findings on the stability and cleavage of different peptide linkers used in prodrug systems:

| Linker Sequence | Cleaving Enzyme(s) | Key Findings | Reference |

| Val-Cit | Cathepsin B, K, L; Carboxylesterase 1C; Neutrophil elastase | Widespread sensitivity can lead to off-target cleavage. nih.govresearchgate.net | nih.govresearchgate.net |

| cBu-Cit | Predominantly Cathepsin B | Increased selectivity for cathepsin B over other cathepsins. nih.gov | nih.gov |

| Val-Ala | Cathepsin B | Better hydrophilicity and stability compared to Val-Cit in some models. nih.govnih.gov | nih.govnih.gov |

| EGCit | Cathepsin B | Resistant to degradation by neutrophil elastase, improving in vivo stability. nih.gov | nih.gov |

Future research in this area is directed towards developing linkers that respond to multiple stimuli, further enhancing the specificity of drug release. For example, a prodrug could be designed to require both enzymatic cleavage and a specific pH to become active. nih.gov Such multi-layered control mechanisms hold the promise of creating highly targeted and effective therapies with minimal side effects.

Q & A

Q. What are the functional roles of each structural component in DBCO-PEG4-Propionic-Val-Cit-PAB?

- Methodological Answer : The compound integrates four key components:

- DBCO : Enables strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction for conjugating azide-bearing biomolecules .

- PEG4 : Enhances water solubility and reduces immunogenicity, critical for in vivo applications .

- Val-Cit : A protease-cleavable diptide linker (substrate for cathepsin B) that releases payloads in lysosomal environments, commonly used in antibody-drug conjugates (ADCs) .

- PAB (para-aminobenzyloxycarbonyl) : Stabilizes the linker-drug bond until enzymatic cleavage occurs, ensuring controlled drug release .

Q. How is this compound synthesized, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Conjugation of DBCO-PEG4-Propionic acid to Val-Cit-PAB via solid-phase peptide synthesis (SPPS) .

- Step 2 : Purification using reverse-phase HPLC (RP-HPLC) with C18 columns and acetonitrile/water gradients.

- Validation : Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight, while nuclear magnetic resonance (NMR) verifies structural integrity. Purity (>95%) is assessed via HPLC-UV at 220–280 nm .

Q. What are the primary applications of this compound in drug delivery systems?

- Methodological Answer : It serves as a multifunctional linker in:

Q. How does the Val-Cit linker’s cleavage efficiency vary across tumor microenvironments?

- Methodological Answer : Cleavage depends on cathepsin B activity, which is elevated in acidic lysosomal environments (pH 4.5–5.5). To assess efficiency:

Q. What storage conditions are recommended for this compound?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For solutions, use anhydrous DMSO or PBS (pH 7.4) and avoid freeze-thaw cycles. Stability tests (HPLC and MS) should confirm integrity after long-term storage .

Advanced Research Questions

Q. How can researchers optimize the PEG4 chain length to balance solubility and pharmacokinetics in ADC design?

- Methodological Answer : Compare PEG4 with PEG2/PEG8 analogs:

What experimental frameworks (e.g., PICO, PCC) are suitable for formulating research questions on linker-drug efficacy?

- Methodological Answer : Use the PCC framework for scoping reviews:

- Population : Cancer cell lines (e.g., HER2+ SKOV3).

- Concept : Drug release efficiency of Val-Cit-PAB vs. non-cleavable linkers.

- Context : Tumor microenvironment (pH, enzyme activity).

For clinical relevance, apply PICO(T) : Population (patients), Intervention (ADC with DBCO linker), Comparison (standard chemotherapy), Outcome (tumor regression), Time (6-month follow-up) .

Q. How do conflicting reports on Val-Cit linker stability in serum resolve methodologically?

- Methodological Answer : Contradictions arise from variations in:

- Serum source : Human vs. fetal bovine serum (different protease levels).

- Assay conditions : Use LC-MS/MS to quantify intact linker-drug ratios in serum over 72 hours. Pre-treat serum with protease inhibitors (e.g., E64) to identify cathepsin-specific cleavage .

Q. What strategies improve the tumor-specific activation of Val-Cit-PAB linkers while minimizing off-target toxicity?

- Methodological Answer :

- Enzyme profiling : Use activity-based probes (ABPs) to map cathepsin B expression in tumor vs. healthy tissues .

- Linker engineering : Introduce self-immolative spacers (e.g., p-aminobenzyl carbamate) for faster drug release post-cleavage .

- In vivo validation : Employ dual-labeling (fluorescent linker + radiolabeled drug) to correlate cleavage sites with drug distribution .

Q. How can computational modeling predict the impact of PEG4 on ADC conformation and binding affinity?

- Methodological Answer :

Use molecular dynamics (MD) simulations : - Software : GROMACS or AMBER.

- Parameters : Simulate PEG4 flexibility and its interaction with antibody Fab regions.

- Validation : Compare predicted binding affinities (via MM/GBSA) with surface plasmon resonance (SPR) experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.